(4-Methoxypyrimidin-2-yl)methanol chemical properties
(4-Methoxypyrimidin-2-yl)methanol chemical properties
An In-depth Technical Guide to (4-Methoxypyrimidin-2-yl)methanol: A Key Building Block in Synthetic Chemistry
Abstract
(4-Methoxypyrimidin-2-yl)methanol is a heterocyclic organic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry and materials science. While not extensively characterized as a standalone bioactive agent, its true value is realized as a versatile synthetic intermediate or building block. The strategic placement of its methoxy and hydroxymethyl functional groups on the pyrimidine ring allows for a wide range of chemical modifications, making it a valuable precursor for the synthesis of more complex molecules, particularly in the realm of drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, anticipated spectroscopic signature, a plausible synthetic pathway, and its potential applications, grounded in the context of related pyrimidine derivatives.
Compound Identification and Structure
Correctly identifying a chemical entity is the foundation of all subsequent research. (4-Methoxypyrimidin-2-yl)methanol is systematically named and cataloged under a unique CAS Registry Number to prevent ambiguity.
Caption: Chemical structure of (4-Methoxypyrimidin-2-yl)methanol.
| Identifier | Value | Source |
| IUPAC Name | (4-methoxypyrimidin-2-yl)methanol | PubChem |
| CAS Number | 344353-70-4 | Sigma-Aldrich |
| Molecular Formula | C₆H₈N₂O₂ | PubChem[1] |
| Molecular Weight | 140.14 g/mol | - |
| Monoisotopic Mass | 140.05858 Da | PubChem[1] |
| InChI Key | QNSCYRVSSVHBQJ-UHFFFAOYSA-N | PubChem[1] |
| SMILES | COC1=NC(=NC=C1)CO | PubChem[1] |
Physicochemical Properties
| Property | Value / Observation | Source / Method |
| Physical Form | Powder | Sigma-Aldrich |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Not reported (Expected to have some solubility in polar organic solvents like methanol, DMSO, DMF) | Inferred |
| XlogP (Predicted) | -0.3 | PubChem[1] |
| Storage Temperature | Room temperature | Sigma-Aldrich |
Spectroscopic Characterization (Anticipated)
Spectroscopic analysis is essential for structure verification and purity assessment. In the absence of published spectra, the following characteristics can be predicted based on the compound's structure.
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¹H NMR: The proton NMR spectrum is expected to show four distinct signals:
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A singlet around 3.9-4.1 ppm corresponding to the three protons of the methoxy group (-OCH₃).
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A singlet (or a doublet if coupled to the hydroxyl proton) around 4.6-4.8 ppm for the two methylene protons (-CH₂OH).
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A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is highly dependent on solvent and concentration.
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Two doublets in the aromatic region (typically 6.5-8.5 ppm) for the two non-equivalent protons on the pyrimidine ring.
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¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to each carbon atom in the molecule.
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Mass Spectrometry (MS): In an ESI-MS (positive mode), the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 141.065.[1] High-resolution mass spectrometry (HRMS) should confirm the elemental composition consistent with C₆H₈N₂O₂.
Synthesis and Purification
While specific, peer-reviewed synthetic procedures for (4-Methoxypyrimidin-2-yl)methanol are not widely published, a logical and common approach involves the reduction of a corresponding carbonyl compound, such as an ester or an aldehyde.
Proposed Synthetic Workflow
A plausible route begins with a commercially available precursor, such as methyl 4-methoxypyrimidine-2-carboxylate. The ester functionality can be selectively reduced to the primary alcohol using a suitable reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Caption: Proposed workflow for the synthesis of (4-Methoxypyrimidin-2-yl)methanol.
Representative Experimental Protocol (Reduction of Ester)
This protocol is a representative example and may require optimization.
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Reaction Setup: To a solution of methyl 4-methoxypyrimidine-2-carboxylate (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
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Reaction Progression: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution at 0 °C.
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Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
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Purification: Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure (4-Methoxypyrimidin-2-yl)methanol.
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Characterization: Confirm the structure and purity of the final product using NMR and MS analysis as described in Section 3.0.
Chemical Reactivity and Applications in Drug Development
The utility of (4-Methoxypyrimidin-2-yl)methanol is defined by the reactivity of its functional groups, making it a valuable building block for more elaborate molecular architectures.
Reactivity Profile
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Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group is the main site of reactivity. It can be readily:
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Oxidized to the corresponding aldehyde or carboxylic acid.
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Converted into a good leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution reactions.
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Esterified or etherified to introduce a variety of other functional groups.
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Pyrimidine Ring: The nitrogen atoms of the pyrimidine ring impart basic properties and can serve as hydrogen bond acceptors. The ring itself can participate in various organic reactions, although it is generally less reactive towards electrophilic substitution than benzene.
Applications as a Synthetic Intermediate
The true significance of this compound lies in its role as a scaffold in medicinal chemistry. Pyrimidine-based structures are integral to a vast number of biologically active compounds. While this specific molecule may not have direct biological activity, it serves as a crucial starting point for molecules that do.
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Scaffold for Targeted Inhibitors: Related pyrimidine-methanol scaffolds have been instrumental in the synthesis of potent and selective inhibitors for critical cancer targets. For example, they have been used to construct inhibitors of Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein, and Embryonic Ectoderm Development (EED), a core component of the PRC2 complex involved in gene silencing.[2]
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Development of Fungicides: The pyrimidine-methanol motif has also been used in the synthesis of thiobenzoimidazoles, which exhibit fungicidal activity.[3]
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Kinase Inhibitors: The pyrimidine core is a well-established "privileged scaffold" in the design of kinase inhibitors, which are a major class of anti-cancer drugs. The functional handles on (4-Methoxypyrimidin-2-yl)methanol allow for its incorporation into larger molecules designed to target the ATP-binding site of various kinases.
Safety and Handling
Based on supplier safety data, (4-Methoxypyrimidin-2-yl)methanol is classified with the GHS07 pictogram, indicating it may have the following hazards:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Recommended Precautions:
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Handle in a well-ventilated area or a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
(4-Methoxypyrimidin-2-yl)methanol is a valuable, though not extensively studied, chemical building block. Its key attributes—a reactive primary alcohol and a methoxy-substituted pyrimidine core—make it an attractive starting material for synthetic chemists, particularly those in the field of drug discovery. Its potential for elaboration into complex molecules targeting significant disease pathways, such as those in oncology, underscores its importance. Future research leveraging this intermediate may lead to the discovery of novel therapeutic agents and other functional materials.
References
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PubChem. (4-methoxypyrimidin-2-yl)methanol. National Center for Biotechnology Information. [Link]
